1-Benzyl-3-(3-hydroxycyclohexyl)urea

Description

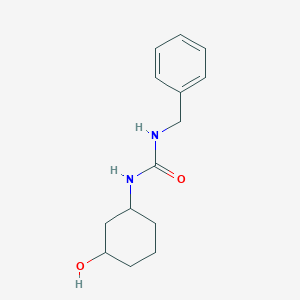

1-Benzyl-3-(3-hydroxycyclohexyl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a 3-hydroxycyclohexyl group attached to the other. Urea derivatives are widely studied for their roles in catalysis, pharmaceuticals, and materials science, with substituents like aryl, alkyl, and phosphorus-containing groups critically influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-benzyl-3-(3-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-13-8-4-7-12(9-13)16-14(18)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWQRAPVHVLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3-hydroxycyclohexyl)urea typically involves the reaction of benzyl isocyanate with 3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives.

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

One of the notable applications of 1-Benzyl-3-(3-hydroxycyclohexyl)urea is its role as a soluble epoxide hydrolase (sEH) inhibitor. Research indicates that compounds with a similar structure exhibit significant inhibitory activity against sEH, which is implicated in various pathological conditions, including hypertension and inflammation. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) | Stability (%) | Solubility (μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | 1.3 ± 0.05 | 98 | TBD |

Cancer Therapeutics

Recent studies have explored the use of urea derivatives, including those similar to this compound, as multitarget inhibitors for cancer treatment. These compounds have shown promise in inhibiting key proteins involved in tumor growth and angiogenesis, such as VEGFR-2 and PD-L1. By targeting these pathways, these compounds can potentially overcome resistance mechanisms in cancer cells .

Table 2: Selectivity Index of Urea Derivatives

| Compound | Tumor Cell Line IC50 (μM) | HEK-293 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 2 | 4 |

| Compound B | 0.8 | 1.5 | 1.875 |

Anti-inflammatory Properties

The anti-inflammatory properties of urea derivatives are also noteworthy. Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory responses, particularly through the inhibition of interleukin-1β signaling pathways. This modulation can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Case Study: Cancer Treatment Efficacy

In a recent study evaluating the efficacy of benzylethoxyaryl ureas, compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HT-29 (colorectal cancer) and A549 (lung cancer). The results indicated that these compounds could serve as potential candidates for further development as anticancer agents due to their selective targeting of tumor cells while sparing normal cells .

Case Study: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of urea derivatives revealed that certain compounds could effectively reduce the production of pro-inflammatory cytokines in vitro. This suggests that similar structures to this compound may hold therapeutic potential for managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may also play a role in modulating the compound’s interactions with enzymes or receptors.

Comparison with Similar Compounds

Phosphorus-Containing Urea Derivatives

- 1-Benzyl-3-{(1R,2R)-2-[(11bS)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea Molecular Formula: C₃₄H₃₂N₃O₃P Molecular Weight: 561.61 g/mol Key Features: Incorporates a dinaphthodioxaphosphepin group, enabling use in asymmetric hydrogenation catalysis. This compound is part of the UREAPhos ligand kit and exhibits moisture sensitivity, requiring cold storage . Application: Asymmetric synthesis catalyst; licensed for research under WO2004/103559 .

- 1-Benzyl-3-[(1S,2S)-2-(Di-o-tolylphosphinoamino)cyclohexyl]urea Molecular Formula: C₂₈H₃₄N₃OP Molecular Weight: 459.56 g/mol Key Features: Contains di-o-tolylphosphinoamino groups, enhancing steric and electronic tuning for catalytic applications. Also moisture-sensitive and part of the METAMORPhos ligand kit .

Simpler Urea Derivatives

- 1-Benzyl-3-(3-Methoxybenzyl)urea Molecular Formula: C₁₆H₁₈N₂O₂ Molecular Weight: 270.33 g/mol Key Features: Methoxybenzyl substituent increases lipophilicity compared to hydroxy groups. No reported moisture sensitivity, suggesting greater stability under ambient conditions .

1-Benzyl-3-(p-Tolyl)urea

Comparative Data Table

Key Findings

Functional Group Impact: Phosphorus-containing derivatives (e.g., dinaphthodioxaphosphepin) enable catalytic activity but introduce moisture sensitivity and storage challenges .

Applications :

- Catalysis : Phosphorus-containing urea derivatives are specialized for asymmetric hydrogenation, critical in enantioselective synthesis .

- Pharmaceuticals : Simpler derivatives like 1-benzyl-3-(3-methoxybenzyl)urea may serve as intermediates due to their stability and tunable solubility .

Stability: Moisture sensitivity is exclusive to phosphorus-containing compounds, necessitating cold storage . Non-phosphorus analogs are more robust under ambient conditions.

Biological Activity

1-Benzyl-3-(3-hydroxycyclohexyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer, antimicrobial, and antiviral properties. The compound belongs to a broader class of aryl urea derivatives, which have shown promising results in inhibiting various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study synthesized several benzyl urea derivatives and evaluated their antiproliferative effects on cancer cell lines such as HT-29 (colorectal cancer) and A549 (lung cancer). Certain derivatives demonstrated IC50 values below 10 µM, indicating potent activity against these tumor cell lines .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | <10 | High |

| Compound A | HT-29 | 5 | 2.0 |

| Compound B | A549 | 8 | 1.5 |

| Compound C | HEK-293 | >100 | Low |

Note: Selectivity index is calculated as the ratio of IC50 against HEK-293 to IC50 against tumor cell lines.

Antimicrobial Activity

The antimicrobial potential of urea derivatives has also been explored. A study evaluated various urea compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. Notably, some derivatives exhibited significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs .

Table 2: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Acinetobacter baumannii | 80% |

| Compound D | E. coli | 60% |

| Compound E | S. aureus | 75% |

Antiviral Activity

The antiviral properties of aryl urea derivatives have been documented as well. Some studies have reported that certain compounds can inhibit viral replication in vitro, suggesting a potential application in treating viral infections. The mechanism often involves interference with viral entry or replication processes .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of benzyl urea derivatives were tested for their ability to inhibit tumor growth in vivo. The results indicated that compounds with hydroxyl groups showed enhanced activity compared to their non-hydroxylated counterparts. Specifically, the compound analogous to this compound significantly reduced tumor size in murine models .

Case Study 2: Antimicrobial Screening

A recent screening of new urea derivatives revealed that those containing cyclohexane rings demonstrated improved activity against resistant bacterial strains. The compound was noted for its ability to disrupt bacterial cell wall synthesis, leading to cell death .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 min; consult a physician if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.